3-cyclopropyl-4-iodo-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-cyclopropyl-4-iodo-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c7-4-5(3-1-2-3)9-10-6(4)8/h3H,1-2H2,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGWVNMPNILEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-iodo-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with an iodine-containing precursor in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-iodo-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-cyclopropyl-4-iodo-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The presence of the iodine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
3-Cyclopropyl-1-methyl-4-iodo-1H-pyrazol-5-amine
- Structure : Methyl group replaces hydrogen at position 1.
- Properties : The methyl group increases steric bulk and may enhance metabolic stability compared to the unmethylated parent compound.
- Synthesis : Similar to other pyrazole derivatives, involving cyclopropane introduction and iodination steps.
- Applications: Not explicitly stated, but methylated pyrazoles are common in kinase inhibitors (e.g., and ) .
3-Cyclopropyl-4-iodo-1H-pyrazol-5-amine
Substituent Variations at Position 3 and 4
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- Structure : Chlorophenyl group at position 3 instead of cyclopropyl; methyl at position 1.
- Properties : The aromatic chlorophenyl group enhances π-π stacking interactions, while the cyclopropyl in the target compound offers conformational rigidity.
- Applications : Likely explored in kinase or receptor modulation due to aryl substituents .
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine
- Structure : Pyrimidine ring fused via a chloro substituent.
- Synthesis : Prepared via coupling of 5-cyclopropyl-1H-pyrazol-3-amine with 2,4-dichloro-5-methylpyrimidine at 80°C for 48 hours (40% yield) .
- Applications: Explicitly noted as a kinase inhibitor, highlighting the role of cyclopropyl-pyrazole cores in targeting ATP-binding domains .
Substituent Variations at Position 5
5-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Structure : Thiadiazole ring replaces pyrazole at position 5.
- Molecular Weight : 221.28 g/mol, higher than the target compound due to the thiadiazole moiety .
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Comparative Data Table
Research Implications and Gaps
- Synthesis Challenges : The iodination step in the target compound may require harsh conditions, reducing yields (e.g., 40–48% in analogs ).
- Pharmacological Data: Limited evidence on the target compound’s kinase inhibition efficacy.
- Safety Profile: No toxicological data are available for the target compound, though structurally related hydrazones (e.g., cyclohexylindeno-pyrazoles) warn of uninvestigated hazards .
Q & A
Q. How is the molecular structure of 3-cyclopropyl-4-iodo-1H-pyrazol-5-amine confirmed experimentally?
The molecular structure is validated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
- 1H NMR identifies protons on the pyrazole ring and cyclopropyl group, with characteristic shifts for the amine (-NH2) and iodine substituent.
- 13C NMR confirms the carbon framework, including the cyclopropyl carbons (δ ~8–12 ppm) and the iodine-bearing carbon (δ ~80–100 ppm due to heavy atom effects).
- High-resolution MS provides precise molecular weight confirmation (227.05 g/mol) and isotopic patterns consistent with iodine (e.g., M+2 peak) .
Q. What are common synthetic routes for this compound?
A typical method involves iodination of a pre-formed pyrazole precursor . For example:
- Step 1 : Synthesize 3-cyclopropyl-1H-pyrazol-5-amine via cyclocondensation of cyclopropyl ketones with hydrazines.
- Step 2 : Iodinate the pyrazole at the 4-position using iodine (I2) and an oxidizing agent (e.g., H2O2 or NaOCl) in a polar solvent (acetonitrile or dichloromethane) at room temperature .
| Reagent | Conditions | Key Product |
|---|---|---|
| I2, H2O2 | RT, CH3CN, 12–24 hrs | 4-iodo derivative with >75% yield |
| NaOCl, KI | 0–5°C, DCM, 6–8 hrs | Minimizes side reactions (e.g., over-iodination) |
Q. Which purification techniques are recommended for isolating this compound?
- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) removes unreacted iodine and byproducts.
- Recrystallization from ethanol/water mixtures enhances purity (>95%) by leveraging differential solubility of the product vs. impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective iodination of the pyrazole ring?
Regioselectivity is influenced by:
- Steric and electronic effects : The cyclopropyl group directs iodination to the less hindered 4-position.
- Temperature control : Lower temperatures (0–5°C) reduce radical-mediated side reactions.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state for electrophilic substitution .
Example optimization workflow :
- Screen iodine equivalents (1.0–1.2 eq) to minimize di-iodination.
- Use DFT calculations to model charge distribution on the pyrazole ring and predict reactivity.
- Validate with LC-MS to quantify regioselectivity (>90% 4-iodo product) .
Q. What strategies enable functionalization of the iodine substituent for downstream applications?
The iodine atom serves as a versatile handle for cross-coupling reactions :
- Buchwald-Hartwig amination : Replace iodine with amines using Pd catalysts (e.g., Pd2(dba)3, XPhos ligand).
- Sonogashira coupling : Introduce alkynes for click chemistry applications.
- Nucleophilic aromatic substitution : Use NaN3 or KSCN to install azide or thiocyanate groups .
| Reaction | Reagents/Conditions | Application |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4, arylboronic acid, K2CO3, DMF | Bioconjugation or material science |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO, 110°C | Synthesis of heterobiaryl scaffolds |
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Discrepancies often arise from dynamic exchange processes (e.g., amine tautomerism) or residual solvents . Mitigation strategies include:
- Variable-temperature NMR : Freeze out conformational exchange at low temperatures (e.g., –40°C).
- 2D NMR techniques (HSQC, HMBC): Assign ambiguous peaks via through-space and through-bond correlations.
- Crystallography : Use SHELXL (single-crystal X-ray diffraction) to unambiguously resolve bond lengths and angles .
Case study : A 2025 study resolved conflicting 1H NMR signals by crystallizing the compound and confirming a planar pyrazole ring with no rotational barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
